Product packaging for N,S-Diacetylcysteine(Cat. No.:CAS No. 18725-37-6)

N,S-Diacetylcysteine

Cat. No.: B1669750
CAS No.: 18725-37-6
M. Wt: 205.23 g/mol
InChI Key: HSPYGHDTVQJUDE-LURJTMIESA-N
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Description

Dacisteine is a N-acyl-L-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4S B1669750 N,S-Diacetylcysteine CAS No. 18725-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
Source PubChem
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InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPYGHDTVQJUDE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172034
Record name Dacisteine
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Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18725-37-6
Record name N,S-Diacetylcysteine
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Record name Dacisteine [INN]
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Record name Dacisteine
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Record name Dacisteine
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Record name DACISTEINE
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Contextualizing Dacisteine Within Cysteine Derivative Research

Cysteine is a sulfur-containing amino acid that plays crucial roles in protein structure, enzyme activity, and antioxidant defense through its thiol group. Derivatives of cysteine, like Dacisteine, are synthesized or identified to explore modified biological activities, improved stability, or altered pharmacokinetic properties compared to the parent compound. Dacisteine, as an N,S-diacetylated form, represents one such modification, influencing its chemical reactivity and interactions within biological systems cymitquimica.com. Research into cysteine derivatives often aims to leverage the inherent properties of cysteine, such as its nucleophilicity and redox potential, for various applications in chemical and biological sciences.

Studies have investigated cysteine and its derivatives for their potential as inhibitors of enzymes like New Delhi metallo-beta-lactamase-1 (NDM-1). Dacisteine has been identified as an inhibitor of NDM-1, albeit with a relatively high IC50 value of 1000 μM glpbio.comtargetmol.commedchemexpress.com. This finding positions Dacisteine within the broader research effort to find compounds that can counteract antibiotic resistance mechanisms mediated by such enzymes. The exploration of cysteine derivatives in this area highlights the ongoing academic pursuit to develop new therapeutic strategies based on the chemical scaffolds of natural amino acids.

Historical Overview of Dacisteine Investigations in Chemical and Biological Sciences

Enzymatic Inhibition Studies of Dacisteine

Inhibition of New Delhi Metallo-beta-Lactamase-1 (NDM-1) by Dacisteine

Dacisteine has been identified as an inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of beta-lactam antibiotics in bacteria. megazyme.com.cnmedchemexpress.commedchemexpress.combiocat.commedchemexpress.com Studies have shown that Dacisteine exhibits inhibitory activity against NDM-1, although it is considered a less potent inhibitor. megazyme.com.cnmedchemexpress.commedchemexpress.combiocat.com The inhibitory concentration (IC50) of Dacisteine against NDM-1 has been reported to be 1000 μM. megazyme.com.cnmedchemexpress.commedchemexpress.combiocat.commedchemexpress.comshlmai.netmedchemexpress.comcaltagmedsystems.co.uk This finding suggests that while Dacisteine can interfere with the enzymatic activity of NDM-1, higher concentrations are required to achieve significant inhibition.

CompoundTarget EnzymeIC50 (μM)
DacisteineNew Delhi Metallo-beta-Lactamase-1 (NDM-1)1000

Modulatory Effects of Dacisteine on Biological Pathways

Regulation of Platelet Aggregation by Dacisteine

Dacisteine is reported to have potential applications in the treatment of cardiovascular and cerebrovascular diseases that are associated with platelet aggregation. megazyme.com.cnmedchemexpress.commedchemexpress.com This suggests that Dacisteine plays a role in modulating the processes that lead to the clustering of platelets. The anti-platelet aggregation effects are thought to be linked to the thioacetic acid structure within the molecule.

Role of Dacisteine in Antioxidant Defense Systems

As a derivative of the well-known antioxidant N-acetylcysteine (NAC), Dacisteine is implicated in cellular antioxidant defense mechanisms. researchgate.netmedkoo.com Its structure allows it to participate in redox reactions, which are crucial for protecting cells from damage caused by oxidative stress. researchgate.net

Dacisteine is believed to contribute to the protection of cells against oxidative stress. medkoo.com This protective role is largely attributed to its nature as a cysteine derivative. Cysteine-containing molecules can act as direct scavengers of reactive oxygen species (ROS), thereby mitigating cellular damage.

Dacisteine, through its metabolic pathways, is thought to enhance the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. A study investigating the effects of a Dacisteine derivative, N,S-diacetyl-L-cysteine methyl ester, on human melanoma cell lines provides evidence for this role. Treatment of these cells with 1 mM of N,S-diacetyl-L-cysteine methyl ester for 24 hours resulted in a significant increase in the cellular levels of glutathione. researchgate.net This suggests that Dacisteine and its derivatives can serve as effective delivery systems for cysteine, a rate-limiting precursor for glutathione synthesis, thereby boosting the cell's antioxidant capacity. researchgate.netresearchgate.net

CompoundCell LineConcentrationEffect on Cellular Glutathione
N,S-diacetyl-L-cysteine methyl esterHuman IGR 1 melanoma1 mMMarked elevation

Hydrogen Sulfide (B99878) (H2S) Production Pathways

Hydrogen sulfide (H₂S) is increasingly recognized as a critical signaling molecule with diverse physiological functions, including the regulation of vascular tone, neuronal activity, and cellular protection against ischemic insults. frontiersin.orgresearchgate.net While H₂S is endogenously produced from L-cysteine by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), a novel pathway involving D-cysteine has been identified, highlighting its therapeutic potential. frontiersin.orgresearchgate.netnih.gov

D-Cysteine as a Precursor for Endogenous H₂S Biogenesis

Recent research has unveiled a significant alternative pathway for H₂S production utilizing D-cysteine as a substrate. frontiersin.orgresearchgate.netnih.gov This pathway is particularly active in the cerebellum and kidneys. nih.govnoaa.gov The process involves two key enzymes: D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). frontiersin.orgresearchgate.netnih.gov DAO initiates the conversion of D-cysteine into 3-mercaptopyruvate (3MP), which is then used by 3MST to generate H₂S. frontiersin.orgresearchgate.netnih.gov

This D-cysteine-dependent pathway is distinct from the L-cysteine pathway in several ways. For instance, the optimal pH for H₂S production from D-cysteine is 7.4, whereas the L-cysteine pathway is more efficient under alkaline conditions. nih.gov Furthermore, H₂S production from D-cysteine is independent of pyridoxal (B1214274) 5'-phosphate (PLP), a necessary cofactor for the L-cysteine pathway. nih.gov The discovery of this pathway opens new avenues for therapeutic interventions that can specifically target H₂S delivery to tissues rich in DAO, such as the cerebellum and kidneys. nih.govnoaa.gov

Therapeutic Modalities and Target Engagement of Dacisteine and Related Cysteine Derivatives

The unique properties of Dacisteine and other cysteine derivatives, particularly their role in H₂S production, underpin their potential in treating a range of diseases.

Potential Interventions in Cardiovascular and Cerebrovascular Diseases with Dacisteine

Dacisteine has been identified as a promising agent for the treatment of cardiovascular and cerebrovascular diseases that are caused by platelet aggregation. medchemexpress.comglpbio.com Its mechanism is thought to involve the disruption of disulfide bonds in glycoproteins within the mucus, which can also influence processes related to blood clotting. ncats.io The therapeutic potential of cysteine derivatives in cardiovascular health is further supported by studies linking the redox state of cysteine and its disulfide form, cystine, to cardiovascular disease risk factors. nih.gov An imbalance in this redox couple is associated with endothelial dysfunction, a key factor in the development of vascular diseases. nih.gov

Neuroprotection and Renal Ischemia-Reperfusion Injury Studies

The cytoprotective effects of H₂S are particularly relevant in the context of neuroprotection and renal injury.

D-cysteine has demonstrated a potent ability to protect primary cultures of cerebellar neurons from oxidative stress. frontiersin.orgresearchgate.netnih.gov This neuroprotective effect is attributed to the H₂S generated through the DAO/3MST pathway. nih.gov Studies have shown that D-cysteine is more effective than L-cysteine in shielding these neurons from damage induced by hydrogen peroxide. nih.gov Furthermore, D-cysteine has been found to promote the dendritic development of cerebellar Purkinje cells, an effect that is inhibited by DAO inhibitors and mimicked by an H₂S donor, further implicating H₂S in its neuroprotective mechanism. nih.gov The activation of chaperone-mediated autophagy (CMA) via H₂S generation and subsequent Nrf2 activation is another proposed mechanism for D-cysteine's protective effects in cerebellar Purkinje cells. nih.gov

The kidneys, being rich in DAO, are another primary site where the therapeutic potential of D-cysteine can be harnessed. frontiersin.orgresearchgate.netnih.gov Research has shown that D-cysteine can effectively attenuate ischemia-reperfusion (I/R) injury in the kidney. frontiersin.orgresearchgate.netnih.gov This protective effect is more pronounced with D-cysteine compared to L-cysteine, highlighting the efficiency of the DAO/3MST pathway in generating protective levels of H₂S in the renal system. researchgate.netnih.gov The administration of D-cysteine presents a novel therapeutic strategy to protect the kidneys from the damage caused by oxidative stress during I/R injury. nih.govnih.gov

Antimicrobial Properties and Biofilm Modulation

Dacisteine, as a cysteine derivative, exhibits notable antimicrobial properties, particularly in the context of oral health. Its ability to modulate the formation and composition of biofilms is of significant scientific interest.

D-cysteine, a component of the Dacisteine structure, has been shown to effectively inhibit the growth and virulence of biofilms, especially those formed by key oral pathogens such as Streptococcus mutans and Streptococcus sanguinis. researchgate.net These bacteria are primary contributors to the development of dental caries. researchgate.netnih.gov

A key finding is the differential effect of D-cysteine on the two bacterial species. It significantly inhibits the formation of biofilms by S. mutans, while having a less pronounced effect on S. sanguinis biofilms. nih.gov In dual-species biofilms, D-cysteine treatment alters the bacterial composition, leading to a higher proportion of S. sanguinis relative to S. mutans. researchgate.net This shift is considered beneficial as S. sanguinis is associated with a healthier oral environment, whereas S. mutans is a primary cariogenic pathogen. nih.govnih.gov The antagonistic relationship between these two species is well-documented; for instance, S. sanguinis can produce hydrogen peroxide, which inhibits the initial biofilm formation of S. mutans. researchgate.net

The inhibitory action of D-cysteine on S. mutans growth is concentration-dependent. nih.gov Studies have shown that at concentrations of 40 mM and 60 mM, D-cysteine effectively inhibits the growth of S. mutans. nih.gov This targeted inhibition of a key pathogen, coupled with the modulation of the biofilm environment, underscores the potential of D-cysteine as an agent in the prevention of dental caries. researchgate.netnih.gov

Interactive Data Table: Effect of D-Cysteine on Dual-Species Biofilms (S. mutans and S. sanguinis)

Parameter MeasuredEffect of D-Cysteine TreatmentReference
Metabolic ActivityReduced in dual-species biofilms researchgate.net
Lactic Acid ProductionReduced in dual-species biofilms researchgate.net
Biofilm BiomassDecreased in dual-species biofilms researchgate.net
Extracellular Polysaccharide (EPS) SynthesisDecreased in dual-species biofilms researchgate.net
Proportion of S. mutansDecreased in dual-species biofilms researchgate.net
Biofilm Formation of S. mutans (single species)Significantly inhibited nih.gov

Mucolytic Mechanisms of Dacisteine and its Derivatives

Dacisteine and its derivatives, such as N-acetylcysteine (NAC), are recognized for their mucolytic properties, which involve the breakdown of the complex structure of mucus. nih.govnih.gov Mucus is a viscoelastic gel composed primarily of water, mucins, lipids, and cellular debris. nih.gov Its protective function can be compromised in various respiratory conditions where there is hypersecretion and increased viscosity of mucus.

The primary mechanism of action for mucolytics like Dacisteine and NAC is the cleavage of disulfide bonds that cross-link mucoprotein monomers within the mucus gel. nih.govnih.gov These disulfide bridges are key to the high viscosity and elasticity of mucus. By breaking these bonds, the large glycoprotein (B1211001) polymers are broken down into smaller, less viscous subunits. This reduction in viscosity and elasticity facilitates the clearance of mucus from the respiratory tract through ciliary action and coughing. nih.gov

In addition to breaking down mucoprotein crosslinks, some derivatives like NAC have been shown to possess anti-inflammatory and antioxidative properties, which can help in reducing the reactive oxygen species and inflammatory mediators that contribute to airway insults. nih.gov Furthermore, in purulent secretions, which contain high levels of DNA from leukocytes, peptide mucolytics can target DNA polymers and F-actin links, further reducing mucus tenacity without affecting the protective mucins. nih.gov

Synthetic Strategies and Structural Modifications of Dacisteine

Synthetic Methodologies for Dacisteine

The synthesis of Dacisteine (N,S-Diacetyl-L-cysteine) primarily revolves around the derivatization of the readily available precursor, L-cysteine. However, the presence of two nucleophilic centers, the amino and the thiol groups, necessitates careful control of reaction conditions to achieve the desired di-acetylated product.

Derivatization Approaches from L-Cysteine

The direct acetylation of L-cysteine presents a challenge in selectively acetylating both the nitrogen and sulfur atoms without the formation of mono-acetylated (N-acetyl-L-cysteine or S-acetyl-L-cysteine) or other byproducts. One common approach involves the use of an excess of an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent. The reaction conditions, including temperature and pH, are critical parameters that influence the outcome of the synthesis.

A general laboratory-scale synthesis might involve dissolving L-cysteine in a basic aqueous solution to deprotonate the amino and thiol groups, thereby increasing their nucleophilicity. Subsequently, a surplus of acetic anhydride is added portion-wise while maintaining a controlled temperature to facilitate the diacetylation. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the starting material and to minimize the formation of impurities. The final product, Dacisteine, is then isolated and purified through crystallization or chromatographic methods.

It is important to note that without careful optimization, this approach can lead to a mixture of products, requiring extensive purification to isolate the desired N,S-diacetylated compound.

Exploration of Alternative Synthetic Routes for Dacisteine

Research into alternative synthetic routes for Dacisteine aims to improve yield, purity, and selectivity. One potential alternative involves a stepwise acetylation process. This strategy would first involve the protection of one of the functional groups (either the amine or the thiol), followed by the acetylation of the unprotected group. The protecting group is then removed, and the second functional group is acetylated. This multi-step approach, while potentially more laborious, can offer greater control over the reaction and lead to a purer final product.

Another avenue of exploration is the use of different acetylating agents and catalytic systems to enhance the selectivity of the diacetylation reaction. For instance, the use of milder acetylating agents or specific catalysts could favor the formation of the N,S-diacetylated product over the mono-acetylated derivatives.

Synthesis and Characterization of Dacisteine Analogues and Derivatives

The synthesis of analogues and derivatives of Dacisteine is a key strategy in medicinal chemistry to investigate the structure-activity relationship and to optimize the pharmacological properties of the parent compound.

Synthesis of Methyl Dacisteine (N,S-Diacetyl-L-cysteine Methyl Ester)

Methyl Dacisteine, the methyl ester of Dacisteine, is a significant derivative. Its synthesis typically starts from N-acetyl-L-cysteine methyl ester. This intermediate can be prepared by treating N-acetyl-L-cysteine with a methylating agent such as diazomethane (B1218177) in an ethereal solvent. Alternatively, esterification can be achieved by reacting N-acetyl-L-cysteine with methanol (B129727) in the presence of an acid catalyst.

Once N-acetyl-L-cysteine methyl ester is obtained, the subsequent step involves the acetylation of the free thiol group. This can be accomplished using an acetylating agent like acetyl chloride in a suitable solvent. The reaction yields N,S-Diacetyl-L-cysteine methyl ester.

The characterization of Methyl Dacisteine involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the methyl ester and the two acetyl groups. Mass spectrometry provides the molecular weight of the compound, and infrared (IR) spectroscopy can identify the characteristic functional groups present in the molecule. The melting point of the purified compound serves as an indicator of its purity.

PropertyData
Chemical Name N,S-Diacetyl-L-cysteine methyl ester
CAS Number 19547-88-7
Molecular Formula C₈H₁₃NO₄S
Molecular Weight 219.26 g/mol
Melting Point 97-100 °C

Development and Study of Other Acetylated Cysteine Derivatives

The development of other acetylated cysteine derivatives extends beyond simple esterification. Modifications can be made to the acetyl groups, or other functional groups can be introduced to the cysteine backbone to explore a wider chemical space and to modulate the compound's properties.

One area of interest is the synthesis of amides and anilides of N-acetyl and N,S-diacetyl-cysteine. These derivatives have been investigated for their potential analgesic, anti-inflammatory, and antipyretic activities. nih.gov The synthesis of these compounds generally involves the activation of the carboxylic acid group of the acetylated cysteine, followed by reaction with the desired amine or aniline.

Another class of derivatives includes S-substituted N-acetyl-L-cysteine compounds. For instance, N-acetyl-S-methyl-L-cysteine has been synthesized and studied. These modifications at the sulfur atom can influence the compound's stability, reactivity, and biological activity. The synthesis of such compounds often involves the reaction of N-acetyl-L-cysteine with an appropriate electrophile to introduce the desired substituent on the sulfur atom.

The characterization of these derivatives relies on a combination of analytical techniques, including NMR, mass spectrometry, and IR spectroscopy, to confirm their chemical structures.

Structure-Activity Relationship (SAR) Studies of Dacisteine and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Dacisteine and its derivatives, SAR studies aim to identify the key structural features responsible for their pharmacological effects.

While specific SAR studies on Dacisteine are not extensively reported in the public domain, general principles from related cysteine derivatives can be extrapolated. The presence and nature of the acetyl groups on both the nitrogen and sulfur atoms are expected to be critical for activity. The N-acetyl group can influence the molecule's polarity, membrane permeability, and metabolic stability. The S-acetyl group, creating a thioester linkage, is a key functional group that can modulate the compound's reactivity and its ability to interact with biological targets.

By systematically modifying different parts of the Dacisteine molecule—such as the ester group in Methyl Dacisteine, the amide linkage in other derivatives, or the substituents on the acetyl groups—researchers can probe the importance of these regions for a specific biological activity. For example, comparing the activity of Dacisteine with its mono-acetylated counterparts (N-acetyl-L-cysteine and S-acetyl-L-cysteine) can elucidate the contribution of each acetyl group.

Impact of Stereoisomerism on Biological Activity (e.g., L-cysteine vs. D-cysteine derived compounds)

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, plays a critical role in the biological activity of pharmaceutical compounds. wikipedia.orgnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are inherently chiral. wikipedia.orgsolubilityofthings.com Dacisteine, being N,S-diacetyl-L-cysteine, is a derivative of the naturally occurring amino acid L-cysteine. nih.gov The "L" designation in its precursor signifies a specific three-dimensional arrangement around the chiral carbon center.

The biological significance of this stereochemistry can be illustrated by comparing the effects of L-cysteine and its enantiomer, D-cysteine. Although they are chemically identical in terms of atomic composition, their interactions with biological systems differ. For instance, different isomers of a drug can lead to varying therapeutic outcomes, and the specific shape of a molecule can determine its compatibility with enzyme active sites. solubilityofthings.com

Research comparing the toxicity of L-cysteine and D-cysteine in rats has revealed subtle but significant differences in their biological effects. While both isomers exhibited similar toxicological profiles, variations in dose-response were observed. nih.govnih.gov For example, anemia was noted with D-cysteine treatment but not with L-cysteine, although increased reticulocyte counts, an indicator of potential anemia, were seen at high doses of L-cysteine. nih.gov Furthermore, histopathological findings in the kidneys were observed at lower doses of L-cysteine compared to D-cysteine. nih.gov The no-observed-adverse-effect levels (NOAELs) were estimated to be less than 500 mg/kg/day for L-cysteine and 500 mg/kg/day for D-cysteine under the study's conditions. nih.govresearchgate.net These differences underscore the principle of biological stereospecificity, where the spatial orientation of a molecule dictates its biological interactions and subsequent effects. libretexts.org

Given that Dacisteine is derived from L-cysteine, its pharmacological activity is intrinsically linked to the stereochemistry of its parent amino acid. The use of the L-isomer as a starting material is a deliberate choice to ensure the resulting compound interacts with biological targets in a specific and intended manner. Any compound derived from D-cysteine would be a different chemical entity with a potentially distinct pharmacological and toxicological profile.

Comparative Toxicological Findings of L-cysteine vs. D-cysteine in a 4-Week Rat Study
FindingL-cysteineD-cysteineReference
Renal Injuries (Basophilic tubules)Observed in all treated groupsObserved, with crystal deposition in the medulla at 2,000 mg/kg/day nih.govnih.gov
AnemiaNot directly observed, but increased reticulocytes at 2,000 mg/kg/dayObserved nih.gov
Stomach Mucosa ErosionObserved at 1,000 or 2,000 mg/kg/dayObserved at 1,000 or 2,000 mg/kg/day nih.gov
SalivationObserved at 1,000 or 2,000 mg/kg/dayObserved in all treated groups nih.gov
NOAEL< 500 mg/kg/day500 mg/kg/day nih.govresearchgate.net

Influence of Functional Group Modifications on Dacisteine's Pharmacological Profile

The pharmacological profile of a drug is heavily influenced by its functional groups, which are specific groups of atoms within a molecule responsible for its characteristic chemical reactions and physical properties. nih.gov Modifying these groups is a fundamental strategy in medicinal chemistry to enhance a compound's therapeutic properties, such as its absorption, distribution, metabolism, excretion (ADME), and efficacy. mdpi.com Dacisteine itself is a product of functional group modification, being a di-acetylated derivative of L-cysteine. It possesses two acetyl groups: one on the nitrogen atom (N-acetyl) and one on the sulfur atom (S-acetyl).

These acetyl groups significantly alter the physicochemical properties of the parent L-cysteine molecule. Acetylation can increase the lipophilicity of a compound, which may influence its ability to cross cell membranes. The N-acetyl group is a common feature in many pharmaceuticals, including N-acetylcysteine (NAC), a widely used mucolytic agent and antidote for acetaminophen (B1664979) overdose. researchgate.net

Further modifications to the functional groups of Dacisteine could theoretically be explored to fine-tune its pharmacological profile. For example, strategies applied to the related compound NAC could offer insights. Modifications of NAC, such as creating N-acetylcysteine amide (NACA) or N-acetyl-L-cysteine ethyl ester (NACET), have been investigated to improve its low bioavailability. researchgate.net These changes aim to alter properties like polarity and susceptibility to metabolism, thereby enhancing the drug's delivery and effectiveness.

Potential modifications to Dacisteine could involve:

Altering the Acyl Groups: Replacing the acetyl groups with other acyl groups (e.g., propionyl, butyryl) could change the compound's lipophilicity and steric properties, potentially affecting its interaction with biological targets and its metabolic stability.

Esterification of the Carboxylic Acid: Converting the carboxylic acid group to an ester could create a prodrug, designed to be metabolized into the active acidic form within the body. This strategy is often used to improve oral absorption.

Amidation of the Carboxylic Acid: Similar to esterification, forming an amide could alter the drug's solubility, stability, and transport characteristics.

Each modification would result in a new compound with a potentially different pharmacological profile. The goal of such structural modifications is often to enhance desired activities, improve selectivity for a target, or reduce unwanted side effects. mdpi.comnih.gov

Potential Impact of Functional Group Modifications on Dacisteine
Modification TypePotential Change in PropertyPharmacological ImplicationReference
Replacing Acetyl GroupsAltered lipophilicity and steric bulkMay change binding affinity, metabolic stability, and cell permeability mdpi.com
Esterification of Carboxylic AcidIncreased lipophilicity; creates a prodrugCould enhance oral absorption and bioavailability researchgate.net
Amidation of Carboxylic AcidAltered polarity and hydrogen bonding capacityMay affect solubility, stability, and membrane transport researchgate.net

Analytical Methodologies for Dacisteine Quantification and Characterization

Chromatographic Techniques for Dacisteine Analysis

Chromatography is the cornerstone of Dacisteine analysis, enabling the separation, identification, and quantification of the drug substance and its impurities with high precision. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dacisteine and Related Substances

The development of a robust HPLC method is critical for the routine quality control of Dacisteine. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Method development involves the systematic optimization of several parameters to achieve adequate separation of Dacisteine from its known impurities and degradation products. Key parameters include the choice of column, mobile phase composition (including pH and organic modifiers like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. For Dacisteine, UV detection is typically set around 210-225 nm.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation confirms the method's specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Examples of RP-HPLC Method Parameters for Dacisteine Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Cadenza C18 (150 x 4.6 mm, 3µm)Ascentis C18 (150 x 4.6 mm, 5µm)YMC-Pack Pro C18 (250 x 4.6 mm, 5µm)
Mobile Phase Gradient of 0.01M octane (B31449) sulphonate (pH 2.2), methanol (B129727), and acetonitrileIsocratic mixture of OPA Buffer: Acetonitrile (40:60)Isocratic mixture of Acetonitrile:Water with 0.1% TFA (4:96 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm225 nm212 nm
Retention Time (Dacisteine) Not Specified2.280 minNot Specified

Validation studies have demonstrated the reliability of these methods. For instance, a developed method showed linearity for impurities over a concentration range of 1.5 to 25 µg/ml. chemicalbook.com Another validation reported a Limit of Detection (LOD) of 0.28 µg/mL and a Limit of Quantification (LOQ) of 0.86 µg/mL for Dacisteine, with recovery percentages between 99.13% and 100.72%, confirming the method's accuracy. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications for Dacisteine Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems can operate at higher pressures, leading to substantial improvements in resolution, sensitivity, and speed of analysis.

The primary advantages of UPLC for Dacisteine analysis include:

Reduced Run Times: Analyses can be performed much faster than with conventional HPLC, increasing sample throughput.

Increased Sensitivity: Sharper, narrower peaks lead to higher sensitivity, which is crucial for detecting trace-level impurities.

Improved Resolution: The high efficiency of UPLC columns allows for better separation of Dacisteine from closely related substances and complex matrix components.

Lower Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent use, making it a more environmentally friendly and cost-effective technique.

A high-throughput UPLC-MS method was developed for the quantitative assessment of Dacisteine in various biological tissues. scispace.com This method achieved chromatographic separation on a C18 column (1.7 µm particle size) with a run time significantly shorter than typical HPLC methods. scispace.com The validation demonstrated excellent linearity and recovery (98.51–101.88%), proving its suitability for high-throughput applications. scispace.com

Identification and Quantification of Related Substances and Degradation Products

Controlling impurities in pharmaceutical formulations is a critical aspect of ensuring drug safety and efficacy. Analytical methods must be capable of separating, identifying, and quantifying any substance that is not the active pharmaceutical ingredient (API).

Impurity Profiling of Dacisteine in Pharmaceutical Formulations

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying both organic and inorganic impurities, as well as residual solvents, in bulk drugs and their finished products. benthamdirect.com Regulatory bodies like the FDA and EMA, along with pharmacopoeias, set strict limits on the allowable levels of these impurities. researchgate.net The presence of unwanted chemicals, even in minute amounts, can impact the product's stability and safety. benthamdirect.com

For Dacisteine, related substances are described by major pharmacopoeias and can originate from the synthesis process or degradation. Common impurities that must be monitored include:

L-cysteine

L-cystine

N,N'-diacetyl-L-cystine (the primary oxidative dimer)

N,S-diacetylcysteine

Analytical techniques, particularly HPLC and LC-MS, are essential tools for establishing an impurity profile. ste-mart.com These methods allow for the separation and quantification of each known impurity against a reference standard and help in the characterization of any new or unknown impurities that may arise from changes in the manufacturing process or during storage. benthamdirect.com

Development of Stability-Indicating Analytical Methods for Dacisteine

A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients. opensciencepublications.com The development of a SIM is a regulatory requirement for all drug substances and products to ensure that their quality, and therefore their safety and efficacy, is maintained throughout their shelf life.

The development process involves subjecting the drug to forced degradation under various stress conditions, such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. opensciencepublications.com This stress testing helps to identify likely degradation products and pathways. The analytical method must then be able to resolve the intact Dacisteine peak from all degradation product peaks.

For Dacisteine, a thiol-containing compound, oxidative degradation is a primary concern, often leading to the formation of N,N'-diacetyl-L-cystine. A stability-indicating RP-HPLC method was successfully developed to separate and quantify both Dacisteine and its oxidized dimer, N,N'-diacetyl-L-cystine, in cell culture media. opensciencepublications.com The method was validated for its specificity, demonstrating that no interfering peaks from placebo components co-eluted with the main analytes. opensciencepublications.com The ability of the method to specifically quantify the drug in the presence of its degradants is the hallmark of a successful SIM. opensciencepublications.com

Advanced Spectroscopic and "Omics" Approaches in Dacisteine Research

While chromatography is essential for quantification and separation, advanced spectroscopic and "omics" technologies provide deeper insights into the structure, function, and interactions of Dacisteine.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both quantification and structural elucidation. researchgate.net It offers high sensitivity and specificity, allowing for the determination of Dacisteine in complex biological matrices like plasma. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that is invaluable for identifying unknown impurities or metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the unambiguous structural characterization of Dacisteine and its related substances. researchgate.net ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. researchgate.netnih.gov Studies using NMR have confirmed the binding sites of Dacisteine in complexes by observing the disappearance or shift of specific proton signals (e.g., from SH and NH groups), providing definitive structural evidence. opensciencepublications.comopensciencepublications.com

"Omics" technologies, such as proteomics, are being used to understand the broader biological effects of Dacisteine. Proteomics is the large-scale study of proteins. mdpi.com Quantitative proteomic studies have been employed to investigate how Dacisteine treatment alters protein expression profiles in cells. nih.govresearchgate.net For example, research has used proteomic analysis to identify that Dacisteine can downregulate proteins associated with cancer features while upregulating protective pathways, providing a mechanistic understanding of its cellular effects. nih.gov This approach moves beyond simple quantification to explore the compound's functional impact on biological systems. nih.gov

Preclinical Investigations and Translational Research of Dacisteine

In Vitro Efficacy and Toxicity Assessments of Dacisteine

In vitro studies form the cornerstone of early-stage drug development, providing essential insights into a compound's interaction with biological systems at the cellular and molecular level. These assessments are crucial for determining preliminary efficacy and identifying potential toxicity concerns.

Utilization of Cell Culture Models for Mechanistic Studies

At present, specific studies detailing the comprehensive in vitro efficacy and toxicity of Dacisteine in various cell culture models are not widely available in the public domain. The utilization of cell lines to elucidate the mechanistic underpinnings of a compound's activity is a standard practice. Such studies would typically involve exposing various cell types (e.g., endothelial cells, neurons, kidney cells) to Dacisteine to observe its effects on cell viability, proliferation, and specific cellular pathways.

While direct evidence for Dacisteine is scarce, research on structurally related compounds, such as N-acetyl-L-cysteine (NAC), has shown protective effects against oxidative stress-induced cell death in various cell lines. For instance, NAC has been demonstrated to mitigate lead-induced cytotoxicity in human liver carcinoma (HepG2) cells. nih.govnih.gov These findings suggest that a potential avenue for future research on Dacisteine would be to investigate its antioxidant properties and cytoprotective effects in relevant cell culture models. However, it is also important to note that high concentrations of cysteine, a related compound, have been shown to be toxic to cultured cells, a phenomenon that can be influenced by the components of the culture medium. pharmaron.com

Enzyme Assays for Dacisteine Target Inhibition Profiling

Enzyme assays are fundamental in determining the specific molecular targets of a drug candidate. The primary reported enzymatic activity of Dacisteine is its inhibitory effect on New Delhi metallo-beta-lactamase-1 (NDM-1). nih.gov NDM-1 is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics, making its inhibition a significant therapeutic goal in combating antibiotic resistance.

Dacisteine has been identified as an inhibitor of NDM-1 with a reported half-maximal inhibitory concentration (IC50) value of 1000 μM. nih.govnih.gov This indicates a relatively weak inhibitory activity compared to other known NDM-1 inhibitors. nih.govparazapharma.com A comprehensive target inhibition profile for Dacisteine against a broader panel of enzymes is not yet available. Such profiling would be essential to understand its specificity, potential off-target effects, and to further delineate its mechanism of action.

Table 1: Reported Enzyme Inhibition Data for Dacisteine

Enzyme TargetIC50 Value
New Delhi metallo-beta-lactamase-1 (NDM-1)1000 μM nih.govnih.gov

This table is interactive. Click on the headers to sort.

In Vivo Pharmacological Studies of Dacisteine and its Active Metabolites/Related Compounds

Application of Animal Models for Disease Modulation Research

There is a significant lack of published in vivo pharmacological studies specifically investigating Dacisteine in animal models of disease. As Dacisteine is a derivative of cysteine, it is anticipated that its active metabolites might include L-cysteine and N-acetyl-L-cysteine (NAC). The in vivo effects of these related compounds have been explored in various contexts. For instance, in vivo studies on L-cysteine metabolism have been conducted in mice to understand its catabolic pathways leading to the formation of taurine (B1682933) and pyruvate. nih.gov

Efficacy Studies of Dacisteine in Cardiovascular and Cerebrovascular Models

Currently, there are no specific efficacy studies of Dacisteine in animal models of cardiovascular or cerebrovascular diseases reported in the scientific literature. However, based on its structural relationship to L-cysteine and NAC, its potential effects in these areas can be hypothesized. Intracisternal injection of L-cysteine in conscious rats has been shown to elicit an increase in arterial pressure and a decrease in mesenteric blood flow, suggesting a role in central cardiovascular control. nih.gov Furthermore, dietary supplementation with N-acetyl-cysteine and glycine (B1666218) has been shown to improve cardiovascular function in old mice. nih.gov These findings with related compounds suggest that Dacisteine, or its metabolites, could potentially modulate cardiovascular function, warranting future investigation in relevant animal models.

A single subcutaneous injection of L-cysteine in newborn rats was found to induce brain atrophy, highlighting the need for careful investigation of the neurological effects of cysteine and its derivatives. nih.gov

Investigations on D-Cysteine in Renal Ischemia-Reperfusion Models

There is a lack of specific investigations on the direct effects of D-cysteine in animal models of renal ischemia-reperfusion injury. Renal ischemia-reperfusion injury is a complex pathological process characterized by cellular damage following the restoration of blood flow to ischemic kidney tissue. Animal models, typically involving the clamping of renal arteries for a defined period, are commonly used to study the pathophysiology and evaluate potential therapeutic interventions. nih.govredalyc.org

While direct studies on D-cysteine are absent, the metabolism of cysteine isomers has been a subject of research. Studies on the in vivo metabolism of L-cysteine have utilized D-cysteinesulfinate as an inhibitor to probe metabolic pathways. nih.gov Given the critical role of oxidative stress and inflammation in renal ischemia-reperfusion injury, and the known antioxidant properties of cysteine-related compounds, investigating the potential protective effects of D-cysteine in such models could be a valuable area for future research.

Studies on D-Cysteine in Oral Microbiome and Biofilm Models

While no studies specifically investigating Dacisteine's impact on the oral microbiome and biofilm models were identified, research on the related compound D-cysteine has provided some insights into how cysteine isomers might influence these complex microbial communities. It is crucial to note that these findings are not directly transferable to Dacisteine, as structural differences can lead to significantly different biological activities.

General research in this area often involves complex, multi-species biofilm models grown on surfaces like hydroxyapatite (B223615) disks to mimic the tooth surface. These models help in assessing how various compounds affect the growth, viability, and ecological composition of oral biofilms.

Safety and Toxicological Considerations in Preclinical Development of Dacisteine

Assessment of Oxidative Stress Markers in Toxicity Assessment

In the general framework of preclinical toxicology, the assessment of oxidative stress markers is a standard procedure to evaluate a compound's potential to cause cellular damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Elevated levels of oxidative stress can lead to damage of lipids, proteins, and DNA.

Commonly measured biomarkers of oxidative stress in preclinical studies include:

Malondialdehyde (MDA): An end product of lipid peroxidation.

8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.

Glutathione (B108866) (GSH) levels: A key intracellular antioxidant; depletion can indicate increased oxidative stress.

Superoxide Dismutase (SOD) and Catalase (CAT): Antioxidant enzymes whose activity can be altered by toxic compounds.

Without specific studies on Dacisteine, it is not possible to detail its effects on these markers.

Evaluation of General Safety Profiles in Preclinical Models

The general safety profile of a compound is typically established through a series of in vivo studies in animal models. These studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

For other cysteine derivatives like D-cysteine, preclinical studies in rat models have been conducted to determine no-observed-adverse-effect levels (NOAELs). These studies involve repeated-dose oral administration and monitoring of various parameters, including:

Changes in body weight and food consumption.

Hematological and clinical chemistry parameters.

Histopathological examination of major organs.

Specific findings for D-cysteine in such studies have included effects on the kidney and stomach at higher doses. However, it must be reiterated that these findings are specific to D-cysteine and cannot be extrapolated to predict the safety profile of Dacisteine. The lack of published preclinical safety and toxicology data on Dacisteine highlights a significant gap in the scientific understanding of this particular compound.

Future Research Directions and Translational Perspectives for Dacisteine

Exploration of Novel Therapeutic Indications for Dacisteine

The exploration of novel therapeutic indications for Dacisteine represents a significant area of future research. While information on specific ongoing clinical trials for new indications of Dacisteine was not extensively available in the search results, its classification as an N-acyl-L-amino acid and a double-prodrug of L-cysteine suggests potential avenues. nih.govchemicalbook.com L-cysteine derivatives, such as acetylcysteine, have been used as mucolytics in respiratory disorders, indicating a possible area for further investigation for Dacisteine or its methyl ester derivative, methyl dacisteine. drugfuture.comdrugfuture.com Methyl dacisteine has been used as a mucolytic in respiratory disorders associated with productive cough. drugfuture.comdrugfuture.com

Advanced Mechanistic Investigations of Dacisteine's Biological Effects

Advanced mechanistic investigations are crucial to fully understand how Dacisteine exerts its biological effects. As a double-prodrug of L-cysteine, research could focus on the in vivo conversion of Dacisteine to L-cysteine and the subsequent roles of L-cysteine in various biochemical pathways. chemicalbook.com L-cysteine is involved in protein structure, antioxidant defense through glutathione (B108866) synthesis, and other metabolic processes. Understanding how Dacisteine influences these pathways at a molecular level is essential. Action research, an iterative process of inquiry, change, and evaluation, could potentially be adapted to study the effects of Dacisteine in a systematic manner, although the search results primarily describe action research in social and educational contexts. westernsydney.edu.aufrontiersin.orgwikipedia.orgscribbr.co.uksocioeco.org

Development of Enhanced Analytical Techniques for Dacisteine and its Metabolites

The development of enhanced analytical techniques is vital for accurate detection and quantification of Dacisteine and its metabolites in biological matrices. Current bioanalytical methods for detecting drugs and their metabolites often utilize techniques such as liquid chromatography (LC), including HPLC and UHPLC, coupled with various detectors, most commonly mass spectrometry (MS) and tandem mass spectrometry (MS/MS). mdpi.com These methods are used for therapeutic monitoring, pharmacokinetic studies, and bioavailability assessments. mdpi.com

Research findings highlight the importance of robust analytical methods for the identification and quantification of metabolites in complex mixtures. researchgate.netunige.ch Techniques like LC-MS and GC-MS are valuable for metabolomic analysis, although challenges exist in data interpretation and the need for advanced computational tools. unige.chresearchgate.net Future research in this area for Dacisteine would likely involve refining sample preparation methods, optimizing chromatographic separation, and developing highly sensitive and specific MS-based methods to accurately measure Dacisteine and its conversion products, such as L-cysteine and acetylcysteine, in various biological samples. The reliability of measuring metabolites using analytical methods is an ongoing area of study. association-aglae.fr

Analog Development for Improved Efficacy, Selectivity, and Pharmacokinetic Profiles of Dacisteine

Analog development for Dacisteine aims to create new compounds with improved therapeutic properties. This involves synthesizing structural variations of Dacisteine to enhance its efficacy, improve its selectivity for specific targets, and optimize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Research in this area would involve medicinal chemistry efforts to design and synthesize novel Dacisteine analogs, followed by in vitro and in vivo studies to evaluate their biological activity, toxicity, and pharmacokinetic properties. The goal is to identify analogs with superior therapeutic indices compared to the parent compound. The process of analog development is a key aspect of drug discovery, focusing on modifying existing structures to achieve desired pharmacological characteristics.

Integration of Dacisteine Research with "Omics" Technologies (e.g., Metabolomics, Proteomics)

Integrating Dacisteine research with "omics" technologies, such as metabolomics and proteomics, offers a comprehensive approach to understanding its biological impact. Metabolomics focuses on the global analysis of small molecule metabolites within a biological system, providing insights into metabolic pathways and their alterations. oatext.commdpi.commdpi.com Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. oatext.commdpi.comnih.gov

Applying these technologies to Dacisteine research can help elucidate its mechanism of action by identifying changes in metabolite profiles and protein expression patterns following administration. For example, metabolomics could reveal how Dacisteine affects cysteine and glutathione metabolism, while proteomics could identify proteins involved in its uptake, metabolism, or downstream signaling pathways. Integrating data from multiple omics platforms can provide a more holistic view of the biological system's response to Dacisteine. mdpi.comresearchgate.net Challenges in integrating multi-omics data exist, requiring advanced bioinformatics and data analysis strategies. mdpi.comresearchgate.net

Q & A

Q. How can researchers align Dacisteine studies with transparent reporting practices?

  • Methodological Answer : Pre-register study protocols on platforms like ClinicalTrials.gov or Open Science Framework. Include negative results and failed experiments in supplementary materials. Use the STRENDA checklist for enzymology data and MIAME standards for omics studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.